(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid
Overview
Description
®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of piperidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of piperidine-2-carboxylic acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the compound with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Chiral Resolution: The racemic mixture of the protected piperidine-2-carboxylic acid is then subjected to chiral resolution to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Free piperidine-2-carboxylic acid.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under physiological conditions, releasing the active piperidine-2-carboxylic acid. This active form can then interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: The parent compound without the benzyloxycarbonyl group.
N-Boc-piperidine-2-carboxylic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.
Piperidine-3-carboxylic acid: A positional isomer with the carboxylic acid group at the 3-position.
Uniqueness
®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid is unique due to its chiral nature and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIHAKADPJIGN-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350884 | |
Record name | (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-09-8 | |
Record name | (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-1-(Cbz)-2-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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